molecular formula C10H13NO2S B15273027 5-Cyclohexyl-1,3-thiazole-4-carboxylic acid

5-Cyclohexyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B15273027
M. Wt: 211.28 g/mol
InChI Key: UZTREZDMLAPJAF-UHFFFAOYSA-N
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Description

5-Cyclohexyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring, which consists of sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .

Chemical Reactions Analysis

5-Cyclohexyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thiazole compounds .

Scientific Research Applications

5-Cyclohexyl-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate biochemical pathways by activating or inhibiting enzymes and receptors. For example, it may interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

5-Cyclohexyl-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

The uniqueness of this compound lies in its specific cyclohexyl substitution, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

5-cyclohexyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H13NO2S/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13)

InChI Key

UZTREZDMLAPJAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(N=CS2)C(=O)O

Origin of Product

United States

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